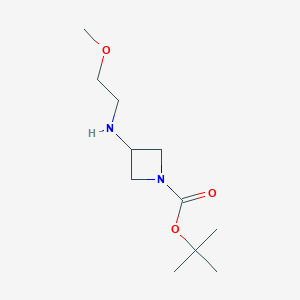

tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(2-methoxyethylamino)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-9(8-13)12-5-6-15-4/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWMAVJTLVIWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697019 | |

| Record name | tert-Butyl 3-[(2-methoxyethyl)amino]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887581-27-3 | |

| Record name | tert-Butyl 3-[(2-methoxyethyl)amino]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

The following technical monograph provides an in-depth analysis of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate , a critical intermediate in modern medicinal chemistry.

High-Value Scaffold for Physicochemical Tuning in Drug Discovery

Executive Summary

tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate (CAS: 887581-27-3) is a specialized bifunctional building block. It combines a strained, metabolic-stability-enhancing azetidine ring with a solubilizing 2-methoxyethyl (mini-PEG) tail.

In drug development, this compound serves two primary strategic functions:

-

Lipophilicity Management: The azetidine ring acts as a low-lipophilicity isostere for larger saturated heterocycles (pyrrolidine, piperidine), often reducing LogP by 1–2 units.

-

Solubility Enhancement: The methoxyethyl group disrupts crystal lattice energy and increases aqueous solubility via hydrogen bond acceptance, without introducing a full PEG chain's steric bulk.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This section consolidates the core identifiers and physical constants required for analytical verification and property prediction.

Table 1: Chemical Specifications

| Property | Specification |

| IUPAC Name | tert-butyl 3-[(2-methoxyethyl)amino]azetidine-1-carboxylate |

| Common Name | 1-Boc-3-(2-methoxyethylamino)azetidine |

| CAS Number | 887581-27-3 |

| Molecular Formula | C₁₁H₂₂N₂O₃ |

| Molecular Weight | 230.31 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)NCCOC |

| Appearance | Colorless to pale yellow viscous oil (typical) |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water (unless protonated) |

Table 2: Predicted Physicochemical Parameters

Note: Values derived from structure-activity relationship (SAR) data of analogous 3-aminoazetidines.

| Parameter | Value | Significance |

| cLogP | ~0.8 – 1.2 | Ideal for fragment-based drug design (Rule of 3 compliant). |

| pKa (conj. acid) | ~8.8 – 9.2 | The secondary amine is basic but slightly attenuated by the azetidine ring strain compared to acyclic amines. |

| TPSA | ~49 Ų | Favorable for membrane permeability (CNS penetration potential). |

| Rotatable Bonds | 5 | Moderate flexibility allows for induced-fit binding. |

Synthetic Methodology: Reductive Amination

The most robust and scalable route to this compound is the Reductive Amination of tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone) with 2-methoxyethylamine. This method avoids the over-alkylation risks associated with direct alkylation.

Reaction Mechanism

The reaction proceeds via the formation of an unstable hemiaminal, followed by dehydration to an imine (Schiff base), which is selectively reduced in situ.

Caption: One-pot reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB).

Detailed Experimental Protocol

Objective: Synthesis of 10 mmol scale batch.

Reagents:

-

tert-Butyl 3-oxoazetidine-1-carboxylate (1.71 g, 10 mmol)

-

2-Methoxyethylamine (0.83 g, 11 mmol, 1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq)

-

Acetic Acid (glacial, catalytic, ~0.1 mL)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (30 mL)

Step-by-Step Procedure:

-

Imine Formation: In a dry round-bottom flask under N₂, dissolve N-Boc-3-azetidinone in DCE (30 mL). Add 2-methoxyethylamine followed by acetic acid. Stir at room temperature for 30–60 minutes to allow imine equilibrium establishment.

-

Reduction: Cool the mixture slightly to 0°C (optional, to mitigate exotherm). Add STAB portion-wise over 10 minutes.

-

Note: STAB is preferred over NaBH₃CN due to lower toxicity and better selectivity for imines over ketones.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO₄) or LC-MS (Target mass: 231.3 [M+H]⁺).

-

Quench & Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases. Extract the aqueous layer with DCM (3 x 20 mL).

-

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂).

-

Eluent: 0–10% Methanol in DCM (with 1% NH₄OH if streaking occurs).

-

Reactivity Profile & Strategic Applications

Core Reactivity

The molecule possesses two orthogonal nitrogen centers:

-

N-Boc (Masked): Stable to bases, nucleophiles, and reducing agents. Deprotected by strong acids (TFA, HCl/Dioxane).

-

Secondary Amine (Active): Highly nucleophilic. Ready for acylation, alkylation, or sulfonylation.

Strategic Utilization in Drug Design

This scaffold is frequently used to construct PROTAC linkers or fragment libraries .

Caption: Divergent synthetic utility of the scaffold in medicinal chemistry workflows.

Critical Handling Notes

-

Azetidine Ring Strain: While stable under standard conditions, the azetidine ring (~26 kcal/mol strain energy) is susceptible to ring-opening under harsh nucleophilic conditions or extreme Lewis acid catalysis. Avoid prolonged heating >100°C in the presence of strong nucleophiles.

-

Boc Rotamers: NMR spectra (¹H and ¹³C) often display rotameric broadening or doubling of signals at room temperature due to the restricted rotation of the N-Boc carbamate. This is normal and not an indication of impurity. Run NMR at 50°C+ to coalesce peaks if necessary.

Safety & Handling (SDS Summary)

-

Signal Word: Warning.

-

Hazard Statements:

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The secondary amine can absorb CO₂ from the air to form carbamates over long periods; seal tightly.

References

-

Compound Identification & CAS

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 887581-27-3. Retrieved from .[1]

-

-

Synthetic Methodology (Reductive Amination)

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

-

Azetidine Properties in MedChem

-

Safety Data

-

AchemBlock. Safety Data Sheet (SDS) for tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate. Link

-

Sources

An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate, a valuable building block in medicinal chemistry. The document details the strategic importance of the azetidine scaffold, outlines the synthetic pathway focusing on the key reductive amination step, provides a detailed experimental protocol, and discusses methods for purification and characterization. This guide is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development, offering insights into the chemical principles and experimental nuances of this important transformation.

Introduction: The Strategic Importance of the Azetidine Moiety

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern drug discovery. Its incorporation into molecular architectures can significantly influence a compound's physicochemical and pharmacological properties. The constrained nature of the azetidine ring can impart conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the azetidine moiety can improve metabolic stability and modulate solubility, key parameters in the optimization of drug candidates.

The title compound, tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate, is a versatile intermediate that combines the benefits of the azetidine core with a functionalized side chain amenable to further chemical elaboration. The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions. This guide will provide a detailed exploration of a reliable and efficient method for the synthesis of this important molecule.

Synthetic Strategy: A Focus on Reductive Amination

The most direct and widely employed strategy for the synthesis of tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate involves the reductive amination of a key precursor, tert-butyl 3-oxoazetidine-1-carboxylate. This transformation is a cornerstone of amine synthesis in organic chemistry.

Synthesis of the Key Precursor: tert-Butyl 3-oxoazetidine-1-carboxylate

The starting material, tert-butyl 3-oxoazetidine-1-carboxylate (also known as N-Boc-3-azetidinone), is a commercially available compound. However, for instances where it needs to be synthesized, several reliable methods have been reported. A common approach involves the oxidation of the corresponding alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate.

Various oxidizing agents can be employed for this transformation, with Swern oxidation or the use of Dess-Martin periodinane being popular choices for their mild reaction conditions and high yields.

The Core Reaction: Reductive Amination

The pivotal step in the synthesis of the title compound is the reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with 2-methoxyethylamine. This reaction proceeds in two conceptual stages: the formation of an intermediate iminium ion followed by its reduction to the desired amine.

Mechanism of Reductive Amination

The reaction is typically carried out as a one-pot procedure. The ketone and amine are mixed in a suitable solvent, leading to the formation of a hemiaminal intermediate, which then dehydrates to form an iminium ion. A selective reducing agent, present in the reaction mixture, then reduces the iminium ion to the final secondary amine.

A commonly used and highly effective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃) . This reagent is favored due to its mildness and its ability to selectively reduce the iminium ion in the presence of the starting ketone. The reaction is often carried out in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) and may be facilitated by the addition of a weak acid, such as acetic acid, to promote iminium ion formation.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate.

Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| tert-Butyl 3-oxoazetidine-1-carboxylate | C₈H₁₃NO₃ | 171.19 | 1.00 g | 5.84 |

| 2-Methoxyethylamine | C₃H₉NO | 75.11 | 0.53 g | 7.01 |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | C₆H₁₀BNaO₆ | 211.94 | 1.86 g | 8.76 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 20 mL | - |

| Acetic Acid (optional) | C₂H₄O₂ | 60.05 | ~0.1 mL | ~1.75 |

Step-by-Step Procedure

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3-oxoazetidine-1-carboxylate (1.00 g, 5.84 mmol).

-

Dissolve the ketone in anhydrous dichloromethane (20 mL).

-

To the stirred solution, add 2-methoxyethylamine (0.53 g, 7.01 mmol, 1.2 equivalents).

-

(Optional) Add a catalytic amount of acetic acid (e.g., 1-2 drops, ~0.1 mL).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

-

In portions, carefully add sodium triacetoxyborohydride (1.86 g, 8.76 mmol, 1.5 equivalents) to the reaction mixture. The addition may cause some effervescence.

-

Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL).

-

Stir the biphasic mixture vigorously for 10-15 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product, which may contain minor impurities, can be purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity, is typically effective. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate as a colorless to pale yellow oil.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Spectroscopic Data (Representative)

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

4.10 - 4.00 (m, 2H, azetidine CH₂)

-

3.75 - 3.65 (m, 2H, azetidine CH₂)

-

3.55 (t, J = 5.2 Hz, 2H, OCH₂CH ₂)

-

3.40 (s, 3H, OCH ₃)

-

3.30 - 3.20 (m, 1H, azetidine CH )

-

2.80 (t, J = 5.2 Hz, 2H, NHCH ₂)

-

1.45 (s, 9H, C(CH ₃)₃)

-

A broad singlet corresponding to the NH proton may be observed, and its chemical shift can vary depending on concentration and solvent.

-

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm):

-

156.5 (C=O, Boc)

-

79.5 (C(CH₃)₃)

-

71.0 (OCH₂)

-

59.0 (OCH₃)

-

58.0 (azetidine CH₂)

-

52.0 (azetidine CH)

-

49.0 (NHCH₂)

-

28.5 (C(C H₃)₃)

-

-

Mass Spectrometry (ESI+):

-

m/z calculated for C₁₁H₂₂N₂O₃ [M+H]⁺: 231.1703

-

Found: 231.1705

-

Common fragmentation patterns for Boc-protected amines include the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da).[1]

-

Conclusion

The synthesis of tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate via reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate is a robust and efficient method for accessing this valuable building block. The use of sodium triacetoxyborohydride provides a mild and selective means of effecting the key transformation. This guide has provided a detailed protocol, including purification and characterization methods, to aid researchers in the successful synthesis of this and similar azetidine derivatives, thereby facilitating the advancement of drug discovery programs.

Diagrams

Synthetic Pathway

Caption: Overall synthetic route to the target molecule.

Experimental Workflow

Caption: Step-by-step experimental workflow.

References

-

Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Myers, A. G. (n.d.). Reductive Amination. In Chemistry 115. Harvard University. Retrieved from [Link]

-

JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE Core Organic Chemistry. Retrieved from [Link]

- Salan, J. S., & Toste, F. D. (2007). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 72(16), 6273–6275.

- Capriati, V., Degennaro, L., Falcicchio, A., Fochi, M., & Luisi, R. (2014). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Lithiated Azetidine Intermediate. European Journal of Organic Chemistry, 2014(18), 3829–3834.

- Gising, J., & O'Shea, D. F. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv.

-

Reductive Amination - Common Conditions. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

- O'Neil, I. A., & Southern, J. M. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 114–117.

- Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.

-

Boc-Protected Amino Groups. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Liu, C., Liu, X., Hua, Z., Tang, H., Du, Y., & Jia, W. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.

- Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6529.

- Deadman, B. J., O'Mahony, G., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1184–1191.

- O'Brien, P., & Childs, A. C. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(12), 5671–5679.

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

- Vékey, K., Somogyi, Á., & Wysocki, V. H. (1994). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Chemical Society, 116(23), 10565–10573.

- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

- O'Brien, P., & Childs, A. C. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(12), 5671–5679.

- Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188.

Sources

tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate molecular weight

An In-depth Technical Guide to tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its physicochemical properties, provide a detailed synthetic protocol with mechanistic insights, outline methods for its characterization, discuss its strategic applications in drug discovery, and cover essential safety and handling procedures.

The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a highly valuable structural motif in drug design. Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the strained nature of the azetidine ring imparts a greater degree of conformational rigidity. This property is highly sought after by medicinal chemists as it can lead to improved binding affinity and selectivity for biological targets. The incorporation of azetidine scaffolds has been shown to enhance key drug-like properties, including metabolic stability and aqueous solubility[1]. Historically, azetidine-containing natural products like L-azetidine-2-carboxylic acid have demonstrated significant biological activity, acting as proline receptor antagonists[2]. The subject of this guide, tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate, is a versatile synthetic intermediate that leverages these benefits, offering multiple points for chemical elaboration.

Physicochemical and Structural Properties

The fundamental properties of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate are summarized below. This data is critical for experimental design, reaction monitoring, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₃ | [3] |

| Molecular Weight | 230.3 g/mol | [3] |

| CAS Number | 887581-27-3 | [3] |

| Appearance | Typically a colorless to pale yellow oil | General knowledge |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)NCCOC | [3] |

| Storage Conditions | Inert atmosphere, Room Temperature | [3] |

Synthesis and Purification

The most efficient and common laboratory-scale synthesis of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate is achieved via a one-pot reductive amination reaction. This method is preferred for its high atom economy and operational simplicity.

Synthesis Workflow: Reductive Amination

The logical flow of the synthesis involves the reaction of a ketone precursor with a primary amine to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine.

Experimental Protocol

This protocol describes the synthesis starting from 10 mmol of the ketone precursor.

Materials:

-

tert-Butyl 3-oxoazetidine-1-carboxylate (1.71 g, 10 mmol)

-

2-Methoxyethylamine (0.83 g, 11 mmol, 1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15 mmol, 1.5 eq)

-

Dichloromethane (DCM), anhydrous (50 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-Butyl 3-oxoazetidine-1-carboxylate (1.71 g).

-

Solvent and Amine Addition: Dissolve the ketone in anhydrous DCM (50 mL). Add 2-methoxyethylamine (0.83 g) to the solution. Stir the mixture at room temperature for 20-30 minutes. Causality Note: This initial period allows for the formation of the hemiaminal and subsequently the iminium ion intermediate, which is the substrate for the reduction.

-

Reductant Addition: Carefully add sodium triacetoxyborohydride in portions over 10 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards the starting ketone compared to the iminium ion, minimizing side reactions. Adding it in portions helps control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution (50 mL). Stir vigorously for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure title compound.

Spectroscopic Characterization

To ensure the identity and purity of the synthesized compound, a full suite of spectroscopic analyses is required. These methods provide a self-validating system to confirm the molecular structure.[4][5]

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the tert-butyl group (a singlet at ~1.45 ppm integrating to 9H), the methoxy group (a singlet at ~3.35 ppm, 3H), and distinct multiplets for the protons on the azetidine ring and the ethyl chain.

-

¹³C-NMR (Carbon Nuclear Magnetic Resonance): The spectrum will confirm the presence of 11 distinct carbon environments, including the carbonyl of the Boc group (~156 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methoxy carbon (~59 ppm).

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight. The ESI⁺ spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 231.3.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected for the N-H bond (a weak stretch around 3300 cm⁻¹), C-H bonds (~2850-2980 cm⁻¹), and the strong C=O stretch of the Boc-carbamate group (~1690-1700 cm⁻¹).

Applications in Drug Discovery and Development

tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate is not an active pharmaceutical ingredient itself but rather a strategic building block used in multi-step syntheses.[1][5]

-

Scaffold for Lead Optimization: The molecule provides a rigid azetidine core that can be used to orient substituents in a well-defined three-dimensional space, which is crucial for optimizing interactions with a protein binding pocket.

-

Points for Diversification: The compound possesses two key functional handles for further chemical modification:

-

Secondary Amine: This nitrogen can be acylated, alkylated, or used in coupling reactions to attach a wide variety of functional groups or link to other molecular fragments.

-

Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is stable under many reaction conditions but can be selectively removed under mild acidic conditions (e.g., with trifluoroacetic acid).[1] This unmasks the azetidine nitrogen, allowing for a second, orthogonal set of chemical transformations.

-

-

Modulation of Physicochemical Properties: The methoxyethyl side chain can improve solubility and provides a hydrogen bond acceptor, which can be beneficial for pharmacokinetic properties. The azetidine ring itself is known to enhance metabolic stability compared to more common aliphatic amines.[1] This makes the scaffold particularly useful in research targeting central nervous system disorders and oncology.[1]

Safety and Handling

Proper handling is essential to ensure laboratory safety. Based on available data, this compound presents moderate hazards.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing a lab coat, safety glasses, and appropriate chemical-resistant gloves.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere as recommended.[3]

Conclusion

tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate is a well-defined chemical entity with a molecular weight of 230.3 g/mol .[3] Its value extends far beyond its basic properties; it represents a sophisticated and strategically designed building block for medicinal chemistry. The combination of a rigid azetidine core, orthogonal protecting groups, and functional handles for diversification makes it an indispensable tool for researchers aiming to synthesize novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The synthetic and analytical protocols outlined in this guide provide a reliable framework for its preparation and validation in a research setting.

References

-

tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate. Chemsrc. [Link]

-

tert-Butyl 3-(methylamino)azetidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. MySkinRecipes. [Link]

-

tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central, National Center for Biotechnology Information. [Link]

-

tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate, Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

-

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1, 2012. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. ResearchGate. [Link]

Sources

- 1. tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate [myskinrecipes.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. achmem.com [achmem.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 1-Boc-azetidine-3-carboxylate [synhet.com]

- 6. tert-butyl 3-amino-3-(2-methoxyethyl)azetidine-1-carboxylate 97% | CAS: 1782647-44-2 | AChemBlock [achemblock.com]

- 7. kishida.co.jp [kishida.co.jp]

Spectroscopic Characterization of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate, a key intermediate in contemporary drug discovery. The structural elucidation of such molecules is fundamental to ensuring the integrity of medicinal chemistry campaigns. This document will detail the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of the title compound.

While direct experimental spectra for this specific molecule are not publicly available, this guide will leverage established principles of spectroscopic interpretation and data from closely related analogs to provide a robust predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize this and similar molecular entities.

Molecular Structure and Key Functional Groups

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate (CAS RN: 887581-27-3, Molecular Formula: C₁₁H₂₂N₂O₃, Molecular Weight: 230.3 g/mol ) is comprised of a central azetidine ring substituted at the 3-position with a 2-methoxyethylamino side chain.[1] The azetidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H NMR spectrum of the title compound will exhibit distinct signals corresponding to each unique proton environment.

Expected Chemical Shifts and Multiplicities:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| tert-butyl (Boc) | ~1.45 | singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and show no coupling, resulting in a characteristic singlet.[2] |

| Azetidine CH₂ (positions 2 & 4) | 3.5 - 4.2 | multiplet (m) | 4H | The protons on the azetidine ring adjacent to the nitrogen are deshielded. They will likely appear as complex multiplets due to geminal and vicinal coupling. |

| Azetidine CH (position 3) | 3.0 - 3.5 | multiplet (m) | 1H | This proton is coupled to the adjacent azetidine CH₂ protons and the N-H proton of the secondary amine. |

| NH | 1.5 - 2.5 (broad) | broad singlet (br s) | 1H | The chemical shift of the N-H proton can be variable and concentration-dependent. It may also exchange with D₂O. |

| N-CH₂ -CH₂-O | ~2.8 | triplet (t) | 2H | These protons are adjacent to the nitrogen, resulting in a downfield shift. They will be split into a triplet by the neighboring CH₂ group. |

| N-CH₂-CH₂ -O | ~3.5 | triplet (t) | 2H | These protons are adjacent to the electronegative oxygen atom, causing a significant downfield shift. They will appear as a triplet due to coupling with the adjacent N-CH₂ group. |

| O-CH₃ | ~3.3 | singlet (s) | 3H | The methyl protons are deshielded by the adjacent oxygen atom, resulting in a singlet in the upfield region.[3] |

Illustrative ¹H NMR Data of a Related Compound:

To provide context, the ¹H NMR spectrum of 2-methoxyethylamine shows a triplet at approximately 2.85 ppm (-CH₂-N) and a triplet around 3.39 ppm (-CH₂-O), with the methoxy protons appearing as a singlet near 3.36 ppm.[3] These values strongly support the predicted shifts for the side chain of our target molecule.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is generally sufficient.[4]

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides valuable information about the carbon framework of a molecule. The predicted spectrum for tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate will show a distinct signal for each unique carbon atom.

Expected Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C (CH₃)₃ (Boc) | ~28 | The methyl carbons of the tert-butyl group are highly shielded. |

| C (CH₃)₃ (Boc) | ~80 | The quaternary carbon of the Boc group is deshielded by the adjacent oxygen atom. |

| Azetidine C H₂ (positions 2 & 4) | 50 - 60 | These carbons are adjacent to the nitrogen of the carbamate, leading to a downfield shift. |

| Azetidine C H (position 3) | 55 - 65 | The carbon bearing the amino substituent will be in a similar region to the other ring carbons. |

| N-C H₂-CH₂-O | ~50 | This carbon is adjacent to the nitrogen atom. |

| N-CH₂-C H₂-O | ~70 | The proximity to the electronegative oxygen atom causes a significant downfield shift. |

| O-C H₃ | ~59 | The methoxy carbon is deshielded by the oxygen atom. |

| C =O (Boc) | ~156 | The carbonyl carbon of the carbamate group is significantly deshielded and appears far downfield. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

-

Instrument Setup: Use a ¹³C-equipped NMR spectrometer, often the same instrument as for ¹H NMR.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A wider spectral width (e.g., 0-220 ppm) is necessary.

-

A larger number of scans is required due to the lower natural abundance of ¹³C.

-

-

Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate, electrospray ionization (ESI) would be a suitable soft ionization technique.

Expected Molecular Ions and Fragments:

| m/z | Ion | Rationale |

| 231.17 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in a positive ion mode ESI spectrum. |

| 253.15 | [M+Na]⁺ | Adducts with sodium are commonly observed in ESI-MS. |

| 175.13 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the Boc group is a very common fragmentation pathway for Boc-protected amines.[5] |

| 131.10 | [M - Boc + H]⁺ | Cleavage of the entire Boc group is also a characteristic fragmentation. The use of soft ionization techniques can help to minimize this fragmentation if the molecular ion is of primary interest.[6] |

Experimental Protocol for ESI-MS:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.

-

Instrument Parameters:

-

Operate the mass spectrometer in positive ion mode.

-

Set the capillary voltage and other source parameters to optimize the signal for the expected molecular ion.

-

Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Rationale |

| ~3300 (broad) | N-H | Stretch | The secondary amine will show a characteristic broad absorption in this region. |

| 2975-2850 | C-H (aliphatic) | Stretch | These absorptions are characteristic of the sp³ C-H bonds in the molecule. |

| ~1690 | C=O (carbamate) | Stretch | The carbonyl group of the Boc protecting group will exhibit a strong absorption band in this region.[7] |

| ~1160 | C-O (ether) | Stretch | A strong C-O stretching band is expected for the ether linkage. Ethers can be challenging to definitively identify by IR alone due to overlapping absorptions.[8] |

| ~1170 | C-O (carbamate) | Stretch | The C-O single bond of the carbamate will also show a stretching vibration. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film evaporated from a volatile solvent on a salt plate.

-

Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Visualizing the Molecular Structure

To aid in the interpretation of the spectroscopic data, a clear representation of the molecular structure is essential.

Figure 1. Molecular structure of tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of tert-butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate. By understanding the expected ¹H NMR, ¹³C NMR, MS, and IR data, researchers can confidently verify the synthesis of this important building block and ensure the quality of their downstream applications in drug discovery and development. The provided protocols offer a starting point for experimental work, which should always be optimized for the specific instrumentation available.

References

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. [Link]

-

Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... (n.d.). ResearchGate. [Link]

-

Infrared spectroscopy of carbohydrates: a review of the literature. (n.d.). NIST Technical Series Publications. [Link]

-

Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. (n.d.). NIH. [Link]

-

Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015). The Royal Society of Chemistry. [Link]

-

2-Methoxyethylamine. (n.d.). PubChem. [Link]

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (n.d.). ResearchGate. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

-

How can I avoid the Boc-cleavage during Mass Analysis?. (2021). ResearchGate. [Link]

-

tert-Butyl 3-(methylamino)azetidine-1-carboxylate. (n.d.). PubChem. [Link]

-

Interpreting NMR Spectra 1. (2015). YouTube. [Link]

-

Confirmation of Synthesis: using MS to identify a protective group. (2008). ACD/Labs. [Link]

-

The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. (n.d.). Journal of the American Chemical Society. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. [Link]

-

1 H-NMR spectrum of N-Boc glutamic acid. (n.d.). ResearchGate. [Link]

-

18.8: Spectroscopy of Ethers. (2024). Chemistry LibreTexts. [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube. [Link]

-

NMR - Interpretation. (2023). Chemistry LibreTexts. [Link]

-

Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. (2010). PubMed. [Link]

-

Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate. (n.d.). PubChemLite. [Link]

-

Co-Catalyzed Asymmetric Carbamoyl Radical Addition of Imines. (2026). ACS Publications. [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-METHOXYETHYLAMINE(109-85-3) 1H NMR spectrum [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the solubility of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate, a key intermediate in contemporary drug discovery and development. Recognizing the critical role of solubility in determining the bioavailability, processability, and ultimate therapeutic efficacy of pharmaceutical compounds, this document synthesizes theoretical predictions with a robust, field-proven experimental protocol for accurate solubility determination. We delve into the molecular characteristics that govern the solubility of this Boc-protected azetidine derivative and present a detailed, step-by-step methodology for its quantitative assessment. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the advancement of small molecule therapeutics.

Introduction: The Pivotal Role of Solubility in Drug Development

The journey of a small molecule from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, solubility stands as a paramount determinant of a compound's ultimate success. Poor aqueous solubility can severely limit oral bioavailability, hinder the development of intravenous formulations, and create significant hurdles in process chemistry and manufacturing. Consequently, a thorough understanding and accurate measurement of a compound's solubility profile early in the development cascade is not merely advantageous but essential for mitigating risks and ensuring the judicious allocation of resources.

The subject of this guide, tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate, is a member of the increasingly important class of azetidine-containing building blocks in medicinal chemistry. The azetidine scaffold is prized for its ability to impart desirable properties such as improved metabolic stability and modulated lipophilicity. However, the introduction of the lipophilic tert-butyloxycarbonyl (Boc) protecting group, while synthetically useful, can significantly impact solubility.[1] This guide will, therefore, provide a detailed exploration of the solubility characteristics of this important intermediate.

Physicochemical Properties and Predicted Solubility Profile

A foundational understanding of a molecule's structure and inherent properties is the first step in predicting its solubility.

Table 1: Physicochemical Properties of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

| Property | Value | Source |

| CAS Number | 887581-27-3 | [2][3] |

| Molecular Formula | C11H22N2O3 | [2][3] |

| Molecular Weight | 230.30 g/mol | [2][3] |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)NCCOC | [2] |

Diagram 1: Molecular Structure of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

Caption: 2D structure of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate.

Structural Analysis and Solubility Prediction

The "like dissolves like" principle is a cornerstone of solubility prediction.[4] The structure of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate presents a balance of polar and nonpolar functionalities:

-

Polar Moieties: The molecule contains several polar groups capable of hydrogen bonding: the secondary amine, the ether oxygen, and the carbonyl oxygen of the carbamate. These groups will favor interaction with polar solvents.

-

Nonpolar Moieties: The tert-butyl group is a significant nonpolar feature that will contribute to solubility in less polar organic solvents. The ethyl backbone of the side chain also adds to the nonpolar character.

Based on this structural analysis, a qualitative solubility profile can be predicted:

Table 2: Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of hydrogen bond donors and acceptors suggests some affinity for protic solvents. However, the nonpolar tert-butyl group is expected to limit high solubility in water. Solubility in alcohols is likely to be higher than in water. |

| Polar Aprotic | Acetonitrile, DMSO, DMF | Moderate to High | These solvents can accept hydrogen bonds and have a dipole moment, which will favor interaction with the polar groups of the molecule. The absence of a highly ordered hydrogen-bonding network (as in water) makes them more accommodating to the nonpolar regions. |

| Nonpolar Aprotic | Dichloromethane, Ethyl Acetate | High | The significant nonpolar character imparted by the tert-butyl group and the hydrocarbon backbone suggests good solubility in these common organic solvents.[5] |

| Nonpolar | Hexanes, Toluene | Low to Moderate | While the molecule has nonpolar features, the polar groups will likely limit its solubility in highly nonpolar solvents. |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

While predictions are valuable, empirical determination of solubility remains the gold standard.[6] The shake-flask method, coupled with a suitable analytical technique for quantification, is a robust and widely accepted approach for determining thermodynamic solubility.[6][7]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess of the solid compound in a chosen solvent for a sufficient period to allow the system to reach equilibrium.[6][7] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined. This method is designed to measure the true thermodynamic solubility, provided that equilibrium is achieved.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Diagram 2: Experimental Workflow for Solubility Determination

Caption: A streamlined workflow for the experimental determination of solubility.

Detailed Step-by-Step Protocol

Materials:

-

tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate (purity >98%)

-

Selected solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker or vortex mixer in a temperature-controlled environment

-

Centrifuge

-

0.22 µm syringe filters (ensure compatibility with the solvent)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate (e.g., ~10 mg) to a 2 mL glass vial. The key is to have undissolved solid present at the end of the equilibration period.

-

Accurately pipette a known volume of the desired solvent (e.g., 1 mL) into the vial.

-

Securely cap the vial.

-

Prepare samples in triplicate for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the vials on an orbital shaker or vortex mixer set to a consistent agitation speed.

-

Maintain a constant temperature (e.g., 25 °C) throughout the equilibration period.

-

Allow the samples to equilibrate for at least 24 hours. A longer period (e.g., 48 hours) may be necessary to ensure equilibrium is reached. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer increasing.[6]

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid pellet.

-

For an extra measure of certainty, filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any fine particulates that could interfere with the HPLC analysis.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations that are expected to bracket the solubility of the compound in the test solvents.

-

-

HPLC-UV Analysis:

-

Develop a suitable HPLC method to achieve good separation and peak shape for the analyte. A reversed-phase C18 column is often a good starting point.

-

The mobile phase will depend on the analyte's properties but could consist of a gradient of acetonitrile and water with a modifier like 0.1% formic acid.

-

Set the UV detector to a wavelength where the compound has maximum absorbance to ensure high sensitivity.[8]

-

Inject the calibration standards to generate a calibration curve (peak area vs. concentration). The curve should have a correlation coefficient (r²) of >0.99.

-

Inject the filtered supernatant from the equilibrated samples.

-

-

Data Analysis and Solubility Determination:

-

Using the calibration curve, determine the concentration of the dissolved compound in the supernatant of each sample.[9]

-

The average concentration from the triplicate samples represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Trustworthiness and Self-Validation of the Protocol

The robustness of this protocol is ensured by several self-validating steps:

-

Visual Confirmation of Excess Solid: The presence of undissolved solid at the end of the experiment is a simple yet critical confirmation that a saturated solution has been achieved.

-

Equilibrium Confirmation: Taking multiple time points for analysis ensures that the system has reached a true thermodynamic equilibrium.

-

Triplicate Analysis: Performing the experiment in triplicate allows for the assessment of precision and the identification of any outlier results.

-

Linearity of Calibration Curve: A linear calibration curve with a high correlation coefficient validates the accuracy of the analytical method for quantification.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate. By integrating a theoretical prediction of its solubility profile with a detailed, validated experimental protocol, we have offered a robust framework for researchers and drug development professionals to accurately assess this critical physicochemical property. An early and accurate determination of solubility is indispensable for making informed decisions in medicinal chemistry, process development, and formulation, ultimately contributing to the successful advancement of new therapeutic agents.

References

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved February 6, 2026, from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved February 6, 2026, from [Link]

-

Dissolution Technologies. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 6, 2026, from [Link]

-

LCGC International. (2022). How It Works: UV Detection for HPLC. Retrieved February 6, 2026, from [Link]

-

News-Medical. (n.d.). What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)?. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 3-(methylamino)azetidine-1-carboxylate. Retrieved February 6, 2026, from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved February 6, 2026, from [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. achmem.com [achmem.com]

- 3. CAS: 887581-27-3 | CymitQuimica [cymitquimica.com]

- 4. chem.ws [chem.ws]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. certara.com [certara.com]

Harnessing the Strained Ring: A Technical Guide to Substituted Azetidine Derivatives in Modern Drug Discovery

Preamble: The Azetidine Scaffold - A Convergence of Stability and Reactivity

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Among the saturated heterocycles, the four-membered azetidine ring has emerged from relative obscurity to become a "privileged" motif in contemporary drug design.[1][2] Historically overshadowed by its less strained pyrrolidine and more reactive aziridine cousins, the azetidine ring occupies a unique chemical space.[3][4] Its significant ring strain, approximately 25.4 kcal/mol, endows it with a distinct reactivity that can be strategically exploited, while maintaining greater stability and easier handling than aziridines.[1][4] This guide provides an in-depth exploration of the synthesis, applications, and strategic considerations for incorporating substituted azetidine derivatives into drug discovery pipelines, tailored for researchers and drug development professionals.

Strategic Incorporation of the Azetidine Moiety: The "Why"

The deliberate inclusion of an azetidine ring is not merely a synthetic curiosity but a calculated decision to modulate key drug-like properties. Its compact, rigid, and three-dimensional structure offers several advantages:

-

Improved Physicochemical Properties: The replacement of larger, more flexible rings like piperidine or pyrrolidine with an azetidine can lead to a reduction in lipophilicity (logP) and an increase in aqueous solubility, both of which are critical for favorable pharmacokinetics.[1]

-

Enhanced Metabolic Stability: The strained ring can be less susceptible to metabolic degradation at certain positions compared to more conventional ring systems. Several FDA-approved drugs, including baricitinib and cobimetinib, leverage the azetidine motif to improve metabolic stability and overall pharmacokinetic profiles.[5]

-

Vectorial Orientation and Receptor Binding: The rigid, non-planar geometry of the azetidine ring provides well-defined exit vectors for substituents, allowing for precise spatial orientation within a target's binding pocket. This can lead to enhanced receptor affinity and selectivity.[1]

-

Bioisosterism: Azetidines can serve as effective bioisosteres for other cyclic and acyclic amines, offering a unique conformational constraint that can be pivotal in optimizing lead compounds.[6]

Synthetic Accessibility: Modern Routes to a Privileged Scaffold

The historical challenge in azetidine chemistry has been its synthesis.[7] However, recent years have witnessed a surge in innovative and robust synthetic methodologies, making a diverse array of substituted azetidines readily accessible.[1][4]

A general workflow for the synthesis and initial screening of a novel azetidine library is depicted below:

Caption: A generalized workflow for the synthesis and screening of novel azetidine derivatives.

Key synthetic strategies include:

-

Intramolecular Cyclization: The most common approach, often starting from γ-amino alcohols or related precursors.

-

[2+2] Cycloadditions: Reactions between imines and alkenes, particularly useful for accessing azetidin-2-ones (β-lactams).[6][8]

-

Ring Contraction/Expansion: Methods involving the contraction of larger rings (e.g., pyrrolidines) or the expansion of smaller rings (e.g., aziridines).[4][6]

-

Modern Catalytic Methods: Recent advances in photoredox and metal catalysis have enabled novel and efficient routes to functionalized azetidines.[1]

Therapeutic Applications: A Survey of Disease Areas

The versatility of the azetidine scaffold is evident in its broad range of pharmacological activities.[7][9]

Oncology

Azetidine derivatives have shown significant promise as anticancer agents.[5][10] One notable example is their application as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in many cancers.

Azetidine-based compounds have been developed as direct STAT3 inhibitors, demonstrating improved cellular activity over previous leads.[11] These compounds can induce apoptosis and suppress the expression of STAT3 target genes in tumor cells.[11]

A simplified representation of the STAT3 signaling pathway and the point of inhibition is shown below:

Caption: Inhibition of the STAT3 signaling pathway by an azetidine-based inhibitor.

Furthermore, azetidine moieties have been incorporated into microtubule-targeting agents. For instance, analogues of TZT-1027, a dolastatin 10 derivative, have been synthesized where a phenylethyl group is replaced by a 3-aryl-azetidine moiety.[12] These compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[12]

| Compound/Analogue | Target Cell Line | IC50 (nM) | Reference |

| TZT-1027 Analogue 1a | A549 (Lung) | 2.2 | [12] |

| TZT-1027 Analogue 1a | HCT116 (Colon) | 2.1 | [12] |

| Azetidine STAT3 Inhibitor 7e | MDA-MB-231 (Breast) | ~1.0 µM (GI50) | [11] |

| Azetidine STAT3 Inhibitor 7f | MDA-MB-231 (Breast) | ~0.8 µM (GI50) | [11] |

Infectious Diseases

The most well-known application of the azetidine scaffold is in the form of azetidin-2-ones, the core structure of β-lactam antibiotics like penicillins and cephalosporins.[13][14] These compounds irreversibly inhibit enzymes involved in the synthesis of the bacterial cell wall.[8]

Beyond classical β-lactams, novel azetidine derivatives are being explored to combat growing antimicrobial resistance.[10] For example, combining the azetidine ring with a quinolone nucleus has yielded compounds with superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to some clinical fluoroquinolones.[14]

Central Nervous System (CNS) Disorders

The conformational rigidity and ability to modulate physicochemical properties make azetidines attractive for CNS drug discovery, where blood-brain barrier penetration is a key challenge.[5] They have been investigated for a range of neurological conditions, including Parkinson's disease, Tourette's syndrome, and ADHD.[15] Tricyclic derivatives of azetidine have been synthesized and shown to act as CNS stimulants, with some compounds demonstrating potent reserpine antagonism in preclinical models.[16]

Case Study: Protocol for the Synthesis of a 3-Substituted Azetidine Derivative

This section provides a detailed, self-validating protocol for a key synthetic transformation. The rationale behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize N-Boc-3-oxoazetidine from N-Boc-3-hydroxyazetidine via Swern oxidation.

Rationale: The 3-oxoazetidine is a versatile intermediate for further functionalization at the C3 position (e.g., via reductive amination or Wittig reactions). Swern oxidation is chosen for its mild conditions, which are well-tolerated by the azetidine ring.

Materials:

-

N-Boc-3-hydroxyazetidine

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Standard glassware, inert atmosphere setup (N2 or Ar)

Step-by-Step Protocol:

-

Reaction Setup (Self-Validation: Inert atmosphere is critical to prevent quenching of reactive intermediates by moisture):

-

A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous DCM (10 volumes relative to the starting material).

-

The flask is cooled to -78 °C using an acetone/dry ice bath.

-

-

Activation of DMSO (Self-Validation: Slow addition is crucial to control the exothermic reaction and prevent side reactions):

-

Oxalyl chloride (1.5 equivalents) is added dropwise to the cold DCM, maintaining the internal temperature below -65 °C.

-

Anhydrous DMSO (3.0 equivalents) is then added dropwise, ensuring the temperature does not exceed -65 °C. The mixture is stirred for 15 minutes. A positive pressure of nitrogen should be maintained.

-

-

Addition of the Alcohol (Self-Validation: A clear solution indicates proper dissolution; temperature control prevents decomposition):

-

A solution of N-Boc-3-hydroxyazetidine (1.0 equivalent) in a minimal amount of anhydrous DCM is added dropwise to the reaction mixture. The internal temperature should be kept below -65 °C.

-

The reaction is stirred at -78 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

-

Quenching (Self-Validation: The addition of TEA is exothermic and should be done slowly to avoid a runaway reaction. The formation of a precipitate (triethylammonium chloride) is an indicator of reaction progression):

-

Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture.

-

After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature over 1-2 hours.

-

-

Work-up and Purification (Self-Validation: Each wash removes specific impurities. The final organic layer should be clear and colorless):

-

The reaction is quenched with water. The layers are separated.

-

The aqueous layer is extracted twice with DCM.

-

The combined organic layers are washed sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the pure N-Boc-3-oxoazetidine.

-

Expected Outcome: A white to off-white solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The purity should be assessed by HPLC.

Future Perspectives and Challenges

The future of azetidine derivatives in drug discovery is bright.[5] Advances in synthetic chemistry will continue to expand the accessible chemical space, including more complex spirocyclic and fused azetidine systems.[1] The application of computational methods will further refine the rational design of azetidine-containing molecules with optimized properties.

However, challenges remain. The synthesis of certain substituted azetidines can still be complex and low-yielding, posing scalability issues for manufacturing.[6] The inherent strain of the ring, while beneficial for reactivity, can also be a liability, and potential ring-opening reactions under physiological or metabolic conditions must be carefully evaluated for each new derivative.

References

-

Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. - Medwin Publishers. Available from: [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2020-12-22). Available from: [Link]

-

Synthetic azetidines could help simplify drug design for neurological diseases | ScienceDaily. (2019-08-10). Available from: [Link]

-

Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog. (2025-12-30). Available from: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026-01-06). Available from: [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24). Available from: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-05). Available from: [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. Available from: [Link]

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022-06-30). Available from: [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Azetidine derivatives of tricyclic antidepressant agents - PubMed. Available from: [Link]

-

Antimicrobial potential of various substituted azetidine derivatives: a mini review. (2018-03-07). Available from: [Link]

-

Azetidines of pharmacological interest - PubMed. (2021-06-29). Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medwinpublisher.org [medwinpublisher.org]

- 8. jmchemsci.com [jmchemsci.com]

- 9. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial potential of various substituted azetidine derivatives: a mini review - MedCrave online [medcraveonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]

- 14. lifechemicals.com [lifechemicals.com]

- 15. sciencedaily.com [sciencedaily.com]

- 16. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Azetidine Scaffolds in Modern Medicinal Chemistry

Executive Directive: The Four-Membered Paradigm

In the landscape of saturated heterocycles, the azetidine ring (a four-membered nitrogen heterocycle) has transitioned from a synthetic curiosity to a privileged scaffold. Historically overshadowed by pyrrolidines (5-membered) and piperidines (6-membered) due to perceived instability and synthetic difficulty, azetidines are now central to "escape from flatland" strategies.

Their value lies in a unique intersection of properties:

-

Metabolic Hardening: Blocking metabolic soft spots (e.g., N-dealkylation) found in larger rings.

-

Vector Manipulation: Providing rigid, distinct exit vectors (approx. 90° bond angles) that differ from the ~109.5° of larger aliphatic rings.

-

Lipophilicity Modulation: Lowering LogD while maintaining basicity, often serving as a superior bioisostere for gem-dimethyl or carbonyl groups.

This guide details the physicochemical rationale, synthetic protocols, and clinical validation of azetidine scaffolds.

Physicochemical Profiling: Azetidine vs. Homologs[1]

The selection of an azetidine core is rarely arbitrary; it is a calculated decision to alter the physicochemical profile of a lead compound.

Comparative Metrics

The following table contrasts azetidine with its 5- and 6-membered homologs. Note the significant ring strain, which drives unique reactivity but also provides rigid conformational control.

| Property | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) | Impact on Drug Design |

| Ring Strain (kcal/mol) | ~26.0 | ~6.0 | ~0.0 | High strain prevents "floppy" conformations; locks substituents in vector space. |

| pKa (Conjugate Acid) | ~11.29 | ~11.27 | ~11.22 | Basicity is comparable, but steric bulk around the N-lone pair differs significantly. |

| LogP (Octanol/Water) | ~0.15 | ~0.46 | ~0.84 | Azetidine lowers lipophilicity (lower LogP), improving solubility and reducing metabolic clearance. |

| C-N-C Bond Angle | ~90° | ~104° | ~110° | Distinct projection of substituents; ideal for fine-tuning target engagement. |

Mechanism of Action: The "Metabolic Switch"

Replacing a piperidine or pyrrolidine with an azetidine often reduces the rate of oxidative metabolism. The high ionization potential of the strained ring makes the α-carbon less susceptible to Cytochrome P450-mediated oxidation (N-dealkylation).

Figure 1: Logic flow demonstrating the metabolic stability advantage of azetidine substitution.

Synthetic Methodologies & Protocols

Accessing functionalized azetidines requires overcoming the enthalpy barrier of ring closure. Modern methods utilize high-energy intermediates or specific catalytic cycles.

Core Synthetic Strategies

-

Intramolecular Nucleophilic Substitution (4-exo-tet): Cyclization of γ-haloamines.

-

[2+2] Cycloaddition: Photochemical (Aza-Paterno-Büchi) or thermal reaction of imines/alkenes.

-

Ring Contraction: Rearrangement of pyrrolidine derivatives.

-

From Azetidin-3-ones: Reductive amination or Horner-Wadsworth-Emmons (HWE) olefination.

Detailed Protocol: Synthesis of Baricitinib Intermediate

Target: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Context: This is the critical "linker" intermediate for Baricitinib (Olumiant), a JAK1/2 inhibitor. The exocyclic double bond is installed via HWE reaction, followed by N-functionalization.

Reagents & Setup

-

Starting Material: tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv)

-

Reagent: Diethyl cyanomethylphosphonate (1.2 equiv)

-

Base: Potassium tert-butoxide (KOtBu) or NaH (1.5 equiv)

-

Solvent: Anhydrous THF (0.2 M)

-

Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Methodology

-

Phosphonate Activation:

-

Charge a flame-dried 3-neck flask with anhydrous THF under N₂ atmosphere.

-

Add diethyl cyanomethylphosphonate.

-

Cool to 0 °C.

-

Add base (KOtBu) portion-wise over 15 minutes. A slight exotherm may occur. Stir for 30 mins to ensure deprotonation (formation of the phosphonate carbanion).

-

-

HWE Reaction:

-

Dissolve tert-butyl 3-oxoazetidine-1-carboxylate in minimal THF.

-

Add the ketone solution dropwise to the phosphonate mixture at 0 °C.

-

Allow the reaction to warm to RT and stir for 4–6 hours.

-